molecular formula C8H10N6O B8514227 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide

Cat. No.: B8514227
M. Wt: 206.21 g/mol
InChI Key: QUKPEVCLAXBUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazine derivatives, followed by cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide

InChI

InChI=1S/C8H10N6O/c1-4-2-6-11-3-5(8(15)12-10)7(9)14(6)13-4/h2-3H,9-10H2,1H3,(H,12,15)

InChI Key

QUKPEVCLAXBUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL flask containing the Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (2.1 g, 20 mmol), EtOH (55 mL), and hydrazine hydrate (20 mL) was heated to reflux for 6 hours. The mixture was allowed to cool to room temperature. The precipitated solid was filtered and washed with water (2×10 mL) to provide Compound (10-1) as a white solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

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